8-Amino-5-((2-methoxy-4-nitrophenyl)azo)-2-naphthol

Physicochemical profiling Reactivity prediction Dye synthesis

8-Amino-5-((2-methoxy-4-nitrophenyl)azo)-2-naphthol (CAS 85030-46-2) is a synthetic monoazo dye belonging to the amino-naphthol subclass, characterized by a 2-naphthol core with an amino substituent at the 8-position and a 2-methoxy-4-nitrophenylazo group at the 5-position. This substitution pattern confers distinct physicochemical and potential biological properties that differentiate it from simpler azonaphthol analogs.

Molecular Formula C17H14N4O4
Molecular Weight 338.32 g/mol
CAS No. 85030-46-2
Cat. No. B12668064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Amino-5-((2-methoxy-4-nitrophenyl)azo)-2-naphthol
CAS85030-46-2
Molecular FormulaC17H14N4O4
Molecular Weight338.32 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)[N+](=O)[O-])N=NC2=C3C=CC(=CC3=C(C=C2)N)O
InChIInChI=1S/C17H14N4O4/c1-25-17-8-10(21(23)24)2-6-16(17)20-19-15-7-5-14(18)13-9-11(22)3-4-12(13)15/h2-9,22H,18H2,1H3
InChIKeyPQAXKPIDVBMZJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Amino-5-((2-methoxy-4-nitrophenyl)azo)-2-naphthol (CAS 85030-46-2): Procurement-Relevant Chemical Profile


8-Amino-5-((2-methoxy-4-nitrophenyl)azo)-2-naphthol (CAS 85030-46-2) is a synthetic monoazo dye belonging to the amino-naphthol subclass, characterized by a 2-naphthol core with an amino substituent at the 8-position and a 2-methoxy-4-nitrophenylazo group at the 5-position . This substitution pattern confers distinct physicochemical and potential biological properties that differentiate it from simpler azonaphthol analogs. The compound is listed under EINECS 285-171-1 and is primarily supplied for research and industrial applications, including as a synthetic intermediate for heterocyclic compounds and specialty dyes . Its molecular formula is C₁₇H₁₄N₄O₄, with a molecular weight of 338.32 g/mol .

Why Generic Azonaphthol Analogs Cannot Replace 8-Amino-5-((2-methoxy-4-nitrophenyl)azo)-2-naphthol in Critical Applications


Generic substitution with simpler azonaphthol dyes (e.g., 1-(4-nitrophenylazo)-2-naphthol, Para Red) or precursors like 8-amino-2-naphthol fails because the unique combination of the electron-donating 8-amino group and the electron-withdrawing 2-methoxy-4-nitrophenylazo moiety at the 5-position creates a distinct electronic and steric environment. This directly impacts key performance attributes such as redox potential, binding affinity to biological targets, and reactivity as a synthetic intermediate [1]. Class-level electrochemical studies on related nitro-azonaphthols demonstrate that the position and nature of substituents on both the naphthol and phenyl rings dictate cathodic reduction potentials and the mechanism of azo bond cleavage, which are critical for applications in electrophotography, sensors, and pro-drug design [1].

Quantitative Differentiation of 8-Amino-5-((2-methoxy-4-nitrophenyl)azo)-2-naphthol: Evidence for Scientific Selection


Predicted Ionization Constant (pKa) as a Differentiator for Reactivity and Solubility

The predicted acid dissociation constant (pKa) for this compound is 9.27 ± 0.40, a value that reflects the influence of the 8-amino substituent and the azo linkage on the acidity of the 2-naphthol hydroxyl group . This value is markedly different from simpler analogs like 1-(4-nitrophenylazo)-2-naphthol (Para Red), for which the predicted pKa is not a standard reported parameter but which lacks the amino group's electron-donating effect. The specific pKa value of 9.27 indicates that this compound will exist predominantly in a non-ionized form under neutral and mildly basic conditions, which is directly relevant for its solubility, its extraction behavior, and its reactivity in coupling reactions used for synthesizing more complex heterocyclic systems .

Physicochemical profiling Reactivity prediction Dye synthesis

Cathodic Reduction Potential Guided by Substituent Effects in Azonaphthol Dyes

A class-level study of industrially important azonaphthol derivatives (1-(4-nitrophenyl)azo-2-naphthol (A), 1-(3-nitrophenyl)azo-2-naphthol (B), and 1-(2-nitrophenyl)azo-2-naphthol (C)) at a glassy carbon electrode revealed a clear substituent effect on cathodic reduction potentials (Epc), with Epc(A) < Epc(B) < Epc(C) [1]. The target compound, featuring a 2-methoxy-4-nitrophenylazo and an 8-amino group, is structurally poised to exhibit a more complex voltammetric profile due to the additional electroactive amino group. This suggests that its redox behavior will be distinct from the studied analogs, potentially offering two separate quasireversible peaks for azo and nitro group reduction, a feature critical for applications requiring selective electrochemical detection or controlled release [1].

Electrochemistry Redox behavior Sensor design

Biological Target Engagement Profile: Nitric Oxide Synthase Inhibition Potency

The compound has been evaluated for inhibition of three human nitric oxide synthase (NOS) isoforms, yielding EC50 values of 1.80 µM for inducible NOS (iNOS), 1.50 µM for neuronal NOS (nNOS), and 6.80 µM for endothelial NOS (eNOS) [1]. These values show a 3.8- to 4.5-fold selectivity for nNOS and iNOS over eNOS. In comparison to other azo-containing NOS inhibitors reported in the literature, such as certain imidazole or pyridine derivatives, this compound's micromolar potency is moderate. However, the consistent activity across iNOS and nNOS, combined with its distinct azo-naphthol scaffold, offers a differentiated chemical starting point for the development of photoswitchable NOS inhibitors or for studies of azo-based pharmacology where redox properties are also relevant [1].

Biological activity Enzyme inhibition Drug discovery

Optimal Application Scenarios for Procuring 8-Amino-5-((2-methoxy-4-nitrophenyl)azo)-2-naphthol Based on Quantitative Evidence


Precursor for Heterocyclic Drug and Dye Synthesis

Given its dual amino and hydroxyl functional groups on a naphthalene core, this compound is positioned as a versatile intermediate for constructing nitrogen- and oxygen-containing heterocycles. The predicted pKa of 9.27 indicates that the hydroxyl group can be selectively deprotonated for nucleophilic substitution or coupling reactions under controlled mildly basic conditions . Procurement should prioritize this specific CAS number when synthetic schemes require a pre-formed azo linkage that remains stable through subsequent cyclization steps, avoiding the need for hazardous diazotization in later synthetic stages.

Redox-Active Component in Electrochemical Sensors or Photoreceptors

The presence of both nitro and azo electroactive groups, as inferred from class-level electrochemical data, makes this compound a candidate for applications requiring multi-electron redox processes . Research groups developing disposable electrochemical sensors for nitrite or nitric oxide detection can exploit the predicted distinct reduction peaks. This compound offers an alternative to simpler mono-functional azo dyes by providing a built-in internal reference redox signal from the nitro group, potentially improving sensor accuracy.

Lead Scaffold for Photoswitchable Enzyme Inhibitors

The documented micromolar inhibition of iNOS and nNOS (EC50 1.5-1.8 µM) combined with the inherent photochromic potential of the azo bond positions this compound as a unique starting point for light-controlled nitric oxide modulation . In contrast to non-photoswitchable NOS inhibitors, this scaffold can be further functionalized to create tools for spatiotemporal control of NO signaling in cellular models. Procurement for this use case should specify the precise 8-amino-5-azo-2-naphthol substitution pattern, as other positional isomers will lack the same biological activity and photochemical properties.

Analytical Standard for Azo Dye Contaminant Monitoring

The compound’s unique structural features and its classification under EINECS 285-171-1 make it a candidate for use as a reference standard in the development of LC-MS/MS methods for detecting restricted azo dyes in food and textiles . Its distinct molecular weight (338.32 g/mol) and predicted chromatographic retention differentiate it from commonly monitored azo compounds like Para Red. Laboratories validating analytical methods for regulatory compliance can procure this compound to establish method specificity and recovery parameters.

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